molecular formula C18H19F3N6O2S B6542573 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1060343-22-7

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6542573
CAS No.: 1060343-22-7
M. Wt: 440.4 g/mol
InChI Key: UAHLDWKWLLTSQE-UHFFFAOYSA-N
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Description

The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is an intricate chemical entity characterized by a unique structure. It belongs to the class of triazolopyridazines, compounds known for their diverse biological activities and potential pharmaceutical applications. The fusion of a triazole ring with a pyridazine ring, along with the incorporation of a piperazine moiety, endows this compound with remarkable stability and reactivity, making it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine can be achieved through a multi-step process:

  • Formation of the Triazolopyridazine Core: : The first step involves the construction of the triazolopyridazine core. This can be achieved through a cyclization reaction between an appropriate hydrazine derivative and an ethyl-substituted hydrazonyl chloride under controlled conditions. Solvents like ethanol or methanol are typically used, and the reaction may be catalyzed by a base such as sodium methoxide.

  • Introduction of the Piperazine Moiety: : The next step involves the coupling of the triazolopyridazine core with a sulfonyl-substituted piperazine. This can be carried out using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For large-scale industrial production, the process needs to be optimized for efficiency and yield. High-pressure reactors and automated synthesis systems may be employed to streamline the reactions. Solvent recycling, purification techniques like chromatography or crystallization, and stringent quality control measures ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at various points, such as the ethyl group or the triazole ring, leading to the formation of corresponding oxides or ketones.

  • Reduction: : Reduction reactions may target the nitrogens in the triazole ring, producing amine derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium or platinum catalyst.

  • Substitution: : Reagents like halogenating agents or Grignard reagents under anhydrous conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules, acting as a building block for various reactions and exploring new synthetic routes.

Biology

Biologically, the compound’s structure makes it a candidate for studying enzyme inhibition, receptor binding, and cellular uptake mechanisms.

Medicine

Medicinally, it holds promise for drug development, particularly as a scaffold for designing new therapeutics targeting diseases like cancer, bacterial infections, or neurological disorders.

Industry

In industry, the compound’s unique properties can be harnessed for developing new materials, agrochemicals, and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects can be attributed to its interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazolopyridazine core may mimic natural substrates or inhibitors, allowing it to bind effectively and modulate biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity, improving its cellular uptake and stability.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine stands out due to its unique combination of structural elements, which confer distinct reactivity and biological activity.

List of Similar Compounds

  • 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

  • 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

  • 1-{3-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

Each of these compounds shares structural similarities but exhibits unique properties and activities based on variations in their substituents.

There you go, a detailed dive into this compound. Any follow-up questions or another topic you want to explore?

Properties

IUPAC Name

3-ethyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-7-8-17(24-27(15)16)25-9-11-26(12-10-25)30(28,29)14-6-4-3-5-13(14)18(19,20)21/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLDWKWLLTSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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